molecular formula C22H21BN2O4 B13687553 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile

5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile

Cat. No.: B13687553
M. Wt: 388.2 g/mol
InChI Key: ZXCIOUAMVFDYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazole core substituted with a formyl group at position 5, a carbonitrile at position 7, and a 2-methyl-3-(pinacol boronate ester)-substituted phenyl group at position 2. The benzoxazole scaffold is electron-deficient, enhancing stability and conjugation, while the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions . The formyl and nitrile groups provide reactive handles for further functionalization, making this compound versatile in organic synthesis and materials science.

Properties

Molecular Formula

C22H21BN2O4

Molecular Weight

388.2 g/mol

IUPAC Name

5-formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C22H21BN2O4/c1-13-16(7-6-8-17(13)23-28-21(2,3)22(4,5)29-23)20-25-18-10-14(12-26)9-15(11-24)19(18)27-20/h6-10,12H,1-5H3

InChI Key

ZXCIOUAMVFDYQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=NC4=CC(=CC(=C4O3)C#N)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Boronic Ester Group: This step involves the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron.

    Formylation and Cyanation: The formyl group can be introduced via a Vilsmeier-Haack reaction, and the cyanation can be achieved using a Sandmeyer reaction or similar methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Palladium catalysts, bis(pinacolato)diboron, and various aryl or vinyl halides.

Major Products

    Oxidation: 5-Carboxy-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile.

    Reduction: 5-Hydroxymethyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile.

    Substitution: Various aryl or vinyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology and Medicine

The compound’s structural features suggest potential applications in medicinal chemistry. The benzoxazole core is a common motif in many bioactive molecules, and the boronic ester group can be used to create enzyme inhibitors, particularly protease inhibitors.

Industry

In materials science, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of enzyme inhibition, the boronic ester group can form reversible covalent bonds with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity. The benzoxazole core can interact with various biological targets through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile

  • Structure: Contains a phenoxy linker instead of a benzoxazole ring, with formyl and nitrile groups positioned similarly.
  • The boronate ester retains cross-coupling utility, but the absence of a rigid heterocycle may lower thermal stability.
  • Applications : Suitable for Suzuki couplings but less effective in applications requiring strong electron-deficient aromatic systems.
  • Reference :

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Chlorine substituent replaces the benzoxazole and formyl groups.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilic substitution resistance but may slow Suzuki reactions due to steric and electronic effects.
  • Applications : Primarily a cross-coupling precursor; lacks functional groups for post-reaction modifications.
  • Reference :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Simplest analog with only a nitrile and boronate ester on benzene.
  • Applications : Common building block in medicinal chemistry; lacks the multifunctionality of the target compound.
  • Reference :

Thiazolo-Pyrimidine Derivatives (e.g., Compound 11a,b in )

  • Structure : Thiazolo-pyrimidine core with nitrile and furan substituents.
  • Reactivity : The thiazole ring introduces sulfur-based electronics, differing from benzoxazole’s oxygen-based effects. These compounds are less suited for cross-coupling but may exhibit biological activity.
  • Reference :

Key Comparative Data

Property Target Compound 4-(3-Formyl...)benzonitrile 3-Chloro...benzonitrile 4-(Pinacol...)benzonitrile
Core Structure Benzoxazole Phenoxy Benzene Benzene
Electron Effects Strongly electron-deficient (benzoxazole) Moderately electron-deficient (phenoxy) Electron-withdrawing (Cl, CN) Electron-neutral (CN)
Functional Groups Formyl, CN, boronate ester Formyl, CN, boronate ester Cl, CN, boronate ester CN, boronate ester
Suzuki Reactivity High (electron-deficient aryl enhances coupling) Moderate Moderate (Cl may hinder) High
Melting Point Not reported (predicted >200°C due to rigidity) Not reported Not reported 94–99°C
Derivatization Potential High (formyl and CN allow further reactions) Moderate (formyl available) Low (limited reactive sites) Low

Biological Activity

5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the class of benzoxazole derivatives known for their diverse biological activities. The presence of functional groups such as the formyl group, carbonitrile group, and boronic ester moiety suggests a multifaceted interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H21BN2O4\text{C}_{22}\text{H}_{21}\text{BN}_{2}\text{O}_{4}, with a molecular weight of 388.23 g/mol. Its IUPAC name reflects its intricate structure which combines both aromatic and heterocyclic components.

Property Value
CAS Number2231027-08-8
Molecular FormulaC22H21BN2O4
Molecular Weight388.23 g/mol
Purity97%

Anticancer Activity

Benzoxazole derivatives are recognized for their potential as anticancer agents. Research indicates that these compounds can interact with cellular targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that certain benzoxazole derivatives inhibit tumor cell proliferation and induce apoptosis through various mechanisms.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds incorporating boronic esters have been studied for their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often linked to their structural features. The presence of a boronic ester moiety can enhance binding affinity to biological targets due to its ability to form reversible covalent bonds with hydroxyl groups in target proteins. This property is particularly relevant in the design of inhibitors targeting specific enzymes or receptors.

Case Studies and Research Findings

  • Antimalarial Activity : Recent studies have focused on targeting the protein kinase PfCLK3 in Plasmodium falciparum, which is critical for the survival of malaria parasites. Compounds similar to this compound have shown promise as potent inhibitors against PfCLK3. For example:
    • TCMDC-135051 demonstrated low nanomolar activity against PfCLK3 and was effective in inhibiting parasite viability in vitro .
  • Inhibition Studies : In vitro assays using time-resolved fluorescence energy transfer (TR-FRET) have been employed to evaluate the inhibitory effects of various analogues on recombinant PfCLK3. The results indicated that structural modifications significantly influenced the potency and selectivity of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.